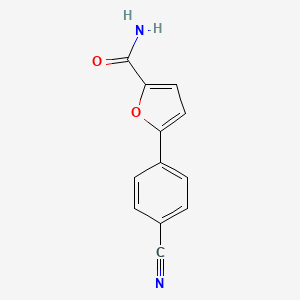![molecular formula C8H5BrClNO2 B11813969 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11813969.png)
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that belongs to the benzoxazole family. This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the benzoxazole ring. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-bromo-2-chloroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, leading to the formation of the desired benzoxazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran, under an inert atmosphere.
Major Products Formed:
Substitution: Formation of methoxy or tert-butoxy derivatives.
Oxidation: Formation of 5-bromo-7-chloro-3-methylbenzo[d]oxazole-2-carboxylic acid.
Reduction: Formation of 5-bromo-7-chloro-3-methylbenzo[d]oxazol-2-amine.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it acts by inhibiting enzymes or receptors involved in disease pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound’s structure allows it to bind to active sites of proteins, disrupting their normal function and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-methylbenzo[d]oxazole: Similar structure but lacks the chlorine atom.
7-Chloro-3-methylbenzo[d]oxazol-2(3H)-one: Similar structure but lacks the bromine atom.
5-Chloro-2-methylbenzo[d]oxazole: Similar structure but lacks the bromine atom and has a different substitution pattern.
Uniqueness: 5-Bromo-7-chloro-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Eigenschaften
Molekularformel |
C8H5BrClNO2 |
|---|---|
Molekulargewicht |
262.49 g/mol |
IUPAC-Name |
5-bromo-7-chloro-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C8H5BrClNO2/c1-11-6-3-4(9)2-5(10)7(6)13-8(11)12/h2-3H,1H3 |
InChI-Schlüssel |
YSCVJKUDHOGUPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=CC(=C2)Br)Cl)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



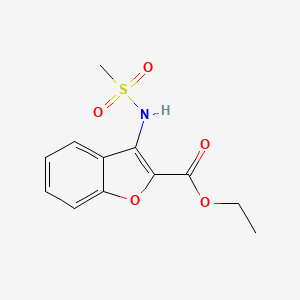
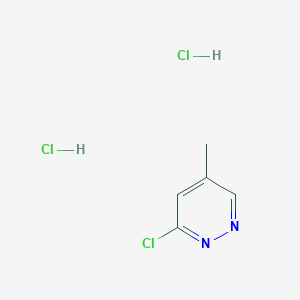



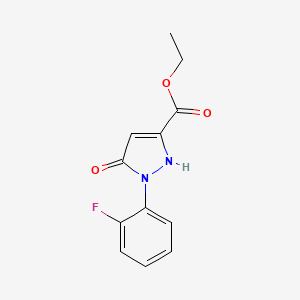
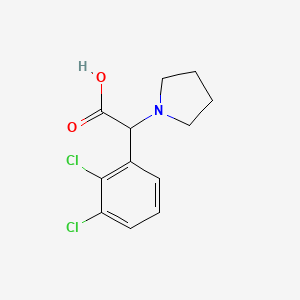
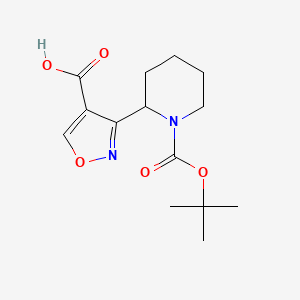

![Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride](/img/structure/B11813944.png)

![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
